![molecular formula C22H20N2O4 B12606949 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-46-7](/img/structure/B12606949.png)
3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a formamido group, a hydroxy group, and a phenylethoxy group attached to a benzamide core. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Formamido Group: The formamido group is introduced via formylation, often using formic acid or formic anhydride.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Phenylethoxy Group: The phenylethoxy group is attached through an etherification reaction, typically using phenylethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The formamido group can be reduced to an amine.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Oxidative Stress Modulation: Acting as an antioxidant, reducing oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N-(3-phenylpropyl)benzamide: Similar structure but lacks the formamido and phenylethoxy groups.
3-Formamido-2-hydroxybenzamide: Lacks the phenylethoxy group.
N-(2-Phenylethyl)-2-hydroxybenzamide: Lacks the formamido group.
Uniqueness
3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the presence of all three functional groups (formamido, hydroxy, and phenylethoxy) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
648922-46-7 |
|---|---|
Fórmula molecular |
C22H20N2O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3-formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O4/c25-15-23-20-11-5-10-19(21(20)26)22(27)24-17-8-4-9-18(14-17)28-13-12-16-6-2-1-3-7-16/h1-11,14-15,26H,12-13H2,(H,23,25)(H,24,27) |
Clave InChI |
DERUAFMGYXUHDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C(=CC=C3)NC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
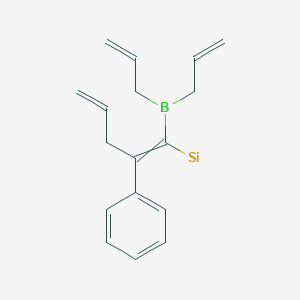
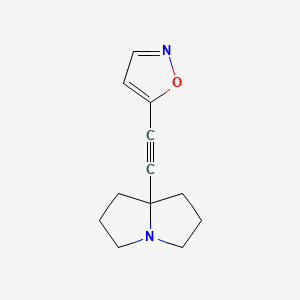
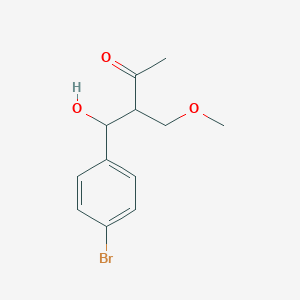
![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
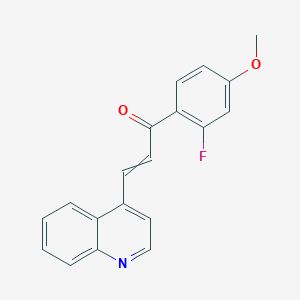


![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
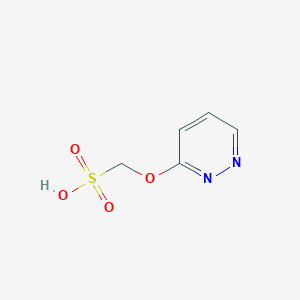
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
